Rllft-NH2 Rllft-NH2 Reversed amino acid sequence control peptide for TFLLR-NH2 , a PAR1 selective agonist that significantly increases nociceptive threshold.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0013275
InChI: InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
SMILES: Array
Molecular Formula: C31H53N9O6
Molecular Weight: 647.8 g/mol

Rllft-NH2

CAS No.:

Cat. No.: VC0013275

Molecular Formula: C31H53N9O6

Molecular Weight: 647.8 g/mol

* For research use only. Not for human or veterinary use.

Rllft-NH2 -

Specification

Molecular Formula C31H53N9O6
Molecular Weight 647.8 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Standard InChI InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
Standard InChI Key ILPOBMZRIPLMBB-GFGQVAFXSA-N

Introduction

Chemical Structure and Properties

RLLFT-NH2 is a pentapeptide with the amino acid sequence Arg-Leu-Leu-Phe-Thr, featuring an amidated C-terminus. This reverse sequence directly mirrors TFLLR-NH2, allowing researchers to establish specificity in receptor binding and activation studies .

The compound possesses distinct chemical and physical properties that define its behavior in biological systems. These properties are summarized in the following table:

PropertyValue
Chemical FormulaC31H53N9O6
Molecular Weight647.820 g/mol
CAS Number447408-68-6
IUPAC Name(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
SynonymsRLLFT, AKOS024457601
InChI KeyILPOBMZRIPLMBB-GFGQVAFXSA-N
Physical AppearanceSolid powder
Purity (Commercial)>98%

The structural components of RLLFT-NH2 include specific peptide bonds between five amino acid residues with an amidated threonine at the C-terminus . This configuration is critical for its function as a control peptide in experimental settings.

Structural Analysis

The compound features a complex arrangement of amino acids with specific stereochemistry at multiple carbon centers. The full SMILES notation ([H]NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(N)=O) indicates the presence of multiple chiral centers that contribute to its three-dimensional structure and biological activity .

The molecule contains several functional groups that can participate in hydrogen bonding and other intermolecular interactions, including:

  • A guanidino group from arginine

  • Multiple amide bonds

  • A phenyl ring from phenylalanine

  • A hydroxyl group from threonine

These structural elements collectively determine the compound's stability, solubility, and receptor binding characteristics .

Biological Function and Mechanism

RLLFT-NH2 serves principally as a control peptide for TFLLR-NH2, which is a selective agonist for PAR1 receptors . As a reversed sequence control, RLLFT-NH2 allows researchers to verify the specificity of effects observed with TFLLR-NH2 in experimental settings.

PAR1 Receptor Interactions

The primary significance of RLLFT-NH2 lies in its relationship to PAR1 receptor research. TFLLR-NH2, for which RLLFT-NH2 serves as a control, is a PAR1 selective agonist that has been shown to significantly increase nociceptive threshold . By comparing the effects of these two peptides, researchers can isolate specific receptor-mediated responses.

The reversed sequence in RLLFT-NH2 is designed to maintain similar physicochemical properties while altering the specific binding interactions with target receptors, allowing for the distinction between specific and non-specific effects in experimental settings .

Research Applications

RLLFT-NH2 has found applications primarily in pharmacological and physiological research focused on protease-activated receptors and pain signaling pathways.

Control in PAR1 Studies

As a control peptide, RLLFT-NH2 is instrumental in validating the specificity of TFLLR-NH2 in PAR1 activation studies. This is particularly relevant in research examining:

  • Nociceptive thresholds and pain signaling

  • Inflammatory responses

  • Platelet activation

  • Neuronal signaling

The peptide allows researchers to determine whether observed effects are due to specific receptor activation or non-specific peptide interactions .

Methodological Considerations

When working with RLLFT-NH2 in research settings, several methodological considerations should be taken into account to ensure reliable results.

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